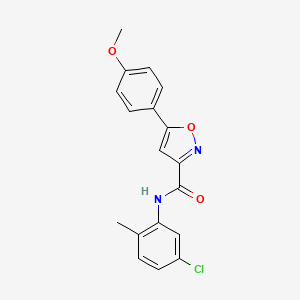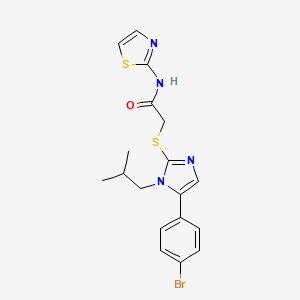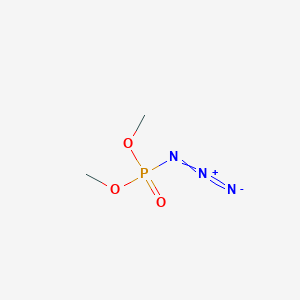![molecular formula C21H16N4O3S B3018995 N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide CAS No. 1251698-09-5](/img/structure/B3018995.png)
N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide is a synthetic molecule that may be designed to interact with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems. For instance, the first paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound might also interact with similar receptors or enzymes .
Synthesis Analysis
The synthesis of related compounds involves the careful selection of substituents to achieve desired biological activity. For example, the first paper reports on the synthesis of acetamide derivatives with varying substituents to evaluate their selectivity for PBR . Similarly, the second paper describes the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives to inhibit Src kinase, indicating that the synthesis of such compounds requires precise control over the chemical structure to target specific biological pathways .
Molecular Structure Analysis
The molecular structure of compounds can greatly influence their biological activity. The third paper provides an example of how solid-state characterization and single-crystal structure analysis are used to understand the molecular structure of N-benzodiazolyl acetamide derivatives . This type of analysis is crucial for the compound as well, as the molecular conformation, crystal packing, and hydrogen bonding patterns can affect its stability and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their molecular structure. Although the papers do not directly address the chemical reactions of the specific compound, they do highlight the importance of understanding the structure-activity relationship. For instance, the second paper's focus on the role of the pyridine ring and N-benzyl substitution in kinase inhibition suggests that similar structural features in the compound may also be critical for its chemical reactivity and biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The third paper's use of techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry to characterize the physical properties of N-benzodiazolyl acetamide derivatives provides a framework for analyzing the properties of the compound . These properties are important for determining the compound's suitability for further development as a pharmaceutical agent.
Applications De Recherche Scientifique
Antifolate and Antitumor Applications
This compound is part of a class involved in the design and synthesis of derivatives that act as inhibitors for enzymes like dihydrofolate reductase (DHFR), which play a significant role in cancer treatment strategies. For example, derivatives of pyrrolo[2,3-d]pyrimidine, a core structure similar to the mentioned compound, have been synthesized as potential DHFR inhibitors and antitumor agents. These compounds show excellent inhibitory activities and significant potency against several tumor cells in culture, highlighting their potential in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Another related research focuses on classical antifolates that have shown potent inhibitory activity against both human DHFR and human thymidylate synthase (TS), indicating a significant stride in dual-target antitumor strategy. These findings support the exploration of pyrrolo[2,3-d]pyrimidine derivatives for their dual inhibitory capabilities, offering a pathway to develop more effective antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antimicrobial Applications
- Derivatives of the compound have been evaluated for their antimicrobial activity. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing effectiveness against various bacterial strains. This underscores the versatility of such compounds in addressing bacterial infections alongside their antitumor potential (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Kinase Inhibitory Activity
- Certain derivatives also exhibit kinase inhibitory activities, particularly against Src kinase, which is involved in the signaling pathways that regulate various cellular processes including proliferation, differentiation, and survival. Research in this area can lead to the development of targeted therapies for diseases where Src kinase is implicated, such as cancer and bone disorders (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18(25-14-6-7-16-17(8-14)28-12-27-16)10-29-21-20-19(23-11-24-21)15(9-22-20)13-4-2-1-3-5-13/h1-9,11,22H,10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROUUUNSKGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

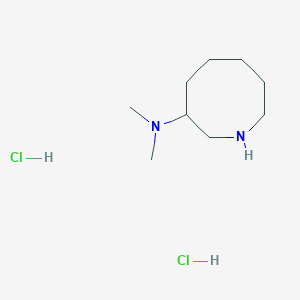
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)
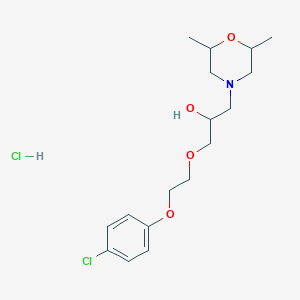
![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)
